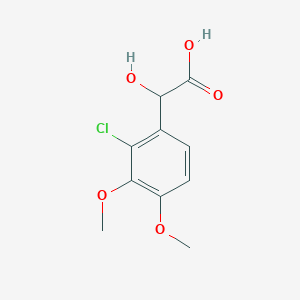
2-Chloro-3,4-dimethoxymandelic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,4-dimethoxymandelic Acid is an organic compound with the molecular formula C10H11ClO5 It is a derivative of mandelic acid, characterized by the presence of a chlorine atom and two methoxy groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxymandelic Acid typically involves the chlorination of 3,4-dimethoxymandelic acid. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as methylation, chlorination, and oxidation, followed by purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3,4-dimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,4-dimethoxymandelic Acid has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,4-dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific metabolic pathways, thereby exerting its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-3,4-dimethoxybenzoic Acid
- 3,4-Dimethoxymandelic Acid
- 2-Chloro-4,5-dimethoxymandelic Acid
Comparison: 2-Chloro-3,4-dimethoxymandelic Acid is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical properties and biological effects, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C10H11ClO5 |
|---|---|
Molekulargewicht |
246.64 g/mol |
IUPAC-Name |
2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8,12H,1-2H3,(H,13,14) |
InChI-Schlüssel |
CMKINLSHHAVOAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



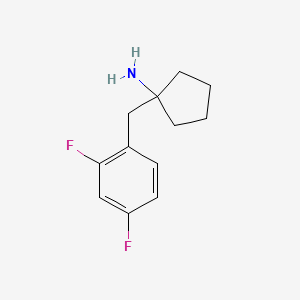
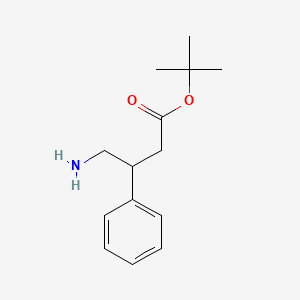

![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
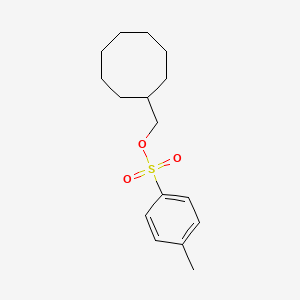

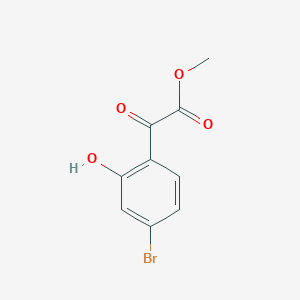
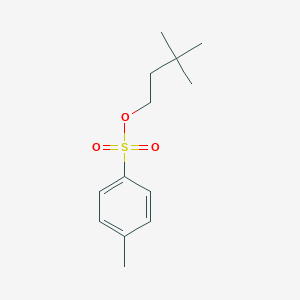
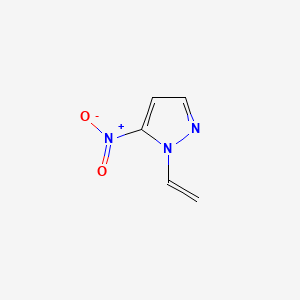
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
